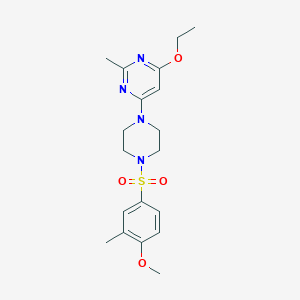
4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methylpyrimidine sulfonyl piperazine derivatives, including compounds similar to 4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine, often involves strategic chemical reactions, including Suzuki coupling. These processes are designed to yield high-purity products with good functional group transformations and high yields. The structures of the synthesized compounds are confirmed through various spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis (Mohan et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, achieved through techniques like single crystal X-ray diffraction, reveals detailed information about the arrangement of atoms within the molecule. Computational density functional theory (DFT) calculations further shed light on reactive sites for electrophilic and nucleophilic interactions, highlighting the molecular geometry and electronic properties (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of compounds like 4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is influenced by their functional groups. Studies on N-acyl and N-sulfonyl groups' effects on the anodic methoxylation of piperidine derivatives provide insights into their reactivity under various conditions, indicating the potential for diverse chemical transformations (Golub & Becker, 2015).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure and can be studied through various analytical techniques. The crystallization behavior, solubility, melting point, and other thermodynamic properties are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for predicting the compound's behavior in chemical reactions. Studies on similar compounds' binding affinity and inhibitory activity provide valuable insights into their potential biological activities and interactions with biological molecules (Congiu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Receptor Antagonism and Antimicrobial Activities
5-HT7 Receptor Antagonists : Piperazine derivatives, including those related to the chemical structure , have been explored for their potential as 5-HT7 receptor antagonists. These compounds have shown significant activity and selectivity against various serotonin receptors, highlighting their potential in treating neurological disorders (Yoon et al., 2008).
Antimicrobial Properties : New 1,2,4-Triazole derivatives, which may structurally resemble the chemical in focus, have demonstrated antimicrobial activities. Such compounds were synthesized and found to possess good to moderate activities against test microorganisms, suggesting their applicability in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis and Biological Activities
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds similar to the chemical of interest have been synthesized. These compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity and potential as novel therapeutic agents (Abu‐Hashem et al., 2020).
Estrogen Receptor Binding Affinity : Compounds incorporating pyrimidine-piperazine-chromene and -quinoline conjugates, potentially related to the chemical , have been synthesized and evaluated for their binding affinity to estrogen receptors. Some of these compounds showed significant anti-proliferative activities against human breast cancer cell lines, indicating their potential in cancer therapy (Parveen et al., 2017).
Eigenschaften
IUPAC Name |
4-ethoxy-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-5-27-19-13-18(20-15(3)21-19)22-8-10-23(11-9-22)28(24,25)16-6-7-17(26-4)14(2)12-16/h6-7,12-13H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHXYVLFGPBFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)


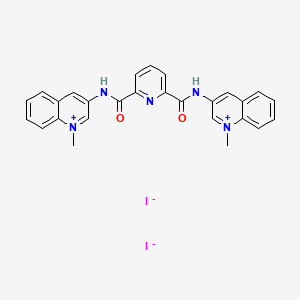
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)
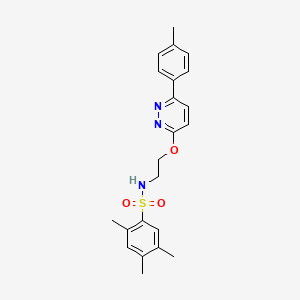
![1-(naphthalen-2-ylmethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2487986.png)
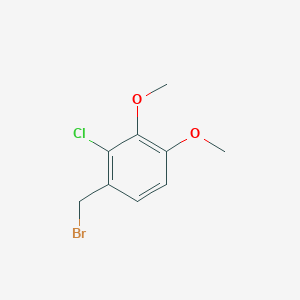
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)
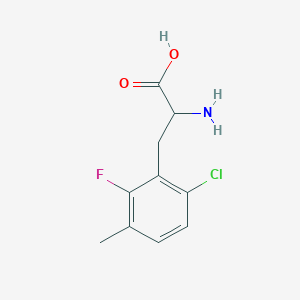
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)
![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)
